molecular formula C17H18ClN3OS2 B5712017 N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No. B5712017
M. Wt: 379.9 g/mol
InChI Key: DYYOPWLVMKEEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities such as antiviral, antitumor, and antimicrobial effects. In

Scientific Research Applications

N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor effects in various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. Additionally, this compound has been investigated for its potential as an antimicrobial agent against various bacterial and fungal infections.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is necessary for DNA synthesis. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been found to modulate the immune system, with studies showing that it can enhance the activity of natural killer cells and stimulate the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is that it has been extensively studied and its synthesis method has been optimized, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to elucidate its effects. Additionally, this compound has been found to have cytotoxic effects on normal cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One area of interest is its potential as a combination therapy with other anticancer agents. Another direction is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells.

Synthesis Methods

N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide can be synthesized by reacting 4-chlorophenylhydrazine with 4-methylbenzylisothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with thiosemicarbazide to yield this compound. The synthesis process has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS2/c1-12-2-4-13(5-3-12)10-24-11-16(22)20-21-17(23)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYOPWLVMKEEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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